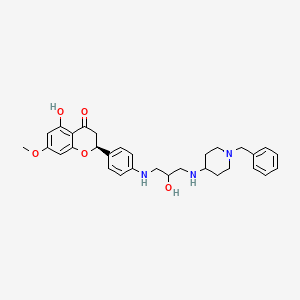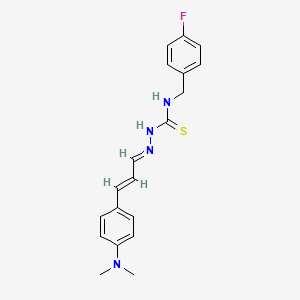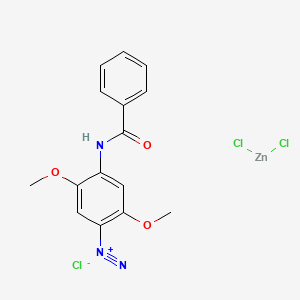
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride is a complex organic compound that features a diazonium group, a benzamido group, and two methoxy groups attached to a benzene ring. This compound is often used in various chemical reactions due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride typically involves the following steps:
Formation of 4-Benzamido-2,5-dimethoxyaniline: This is achieved by reacting 2,5-dimethoxyaniline with benzoyl chloride in the presence of a base such as pyridine.
Diazotization: The 4-Benzamido-2,5-dimethoxyaniline is then treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Complex Formation: The diazonium salt is then reacted with zinc chloride to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Reagents such as phenol or aniline are used, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated benzenes, phenols, and substituted anilines.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The major product is 4-Benzamido-2,5-dimethoxyaniline.
科学研究应用
4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Employed in the labeling of biomolecules due to its diazonium group, which can form stable bonds with proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes and pigments due to its ability to form brightly colored azo compounds.
作用机制
The mechanism of action of 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo various reactions, such as coupling with nucleophiles or reduction to form anilines. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
- 4-Benzamido-2,5-diethoxybenzenediazonium;dichlorozinc;chloride
- 4-Benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxy and benzamido groups enhances its stability and reactivity in various chemical reactions compared to similar compounds.
属性
分子式 |
C15H14Cl3N3O3Zn |
|---|---|
分子量 |
456.0 g/mol |
IUPAC 名称 |
4-benzamido-2,5-dimethoxybenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C15H13N3O3.3ClH.Zn/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 |
InChI 键 |
AVSPFTZIMJCRIN-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].Cl[Zn]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)

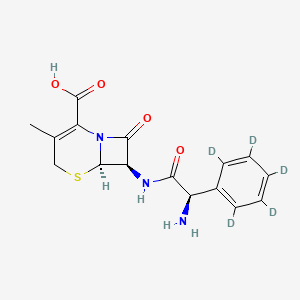
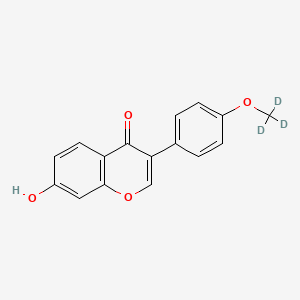
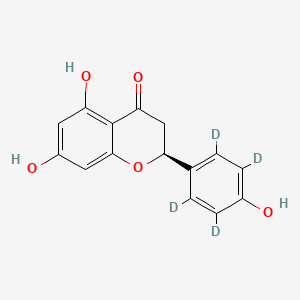

![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
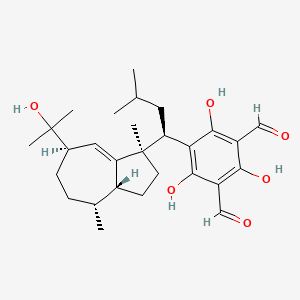
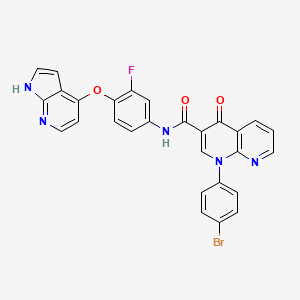
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
